Ethyl (2-Azidoethoxy)acetoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c1-2-15-8(13)5-7(12)6-14-4-3-10-11-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVPZBURNBMJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546108 | |
| Record name | Ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88150-45-2 | |
| Record name | Ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Ethyl 2 Azidoethoxy Acetoacetate
Reactions Involving the Azide (B81097) Group
The azide group is a versatile functional group known for its participation in various reactions, most notably cycloadditions and reductions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.orgorganic-chemistry.org This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.orgrsc.org The reaction typically proceeds at room temperature and can be carried out in aqueous solutions. nih.govnih.gov
The mechanism of the CuAAC involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. nih.govwikipedia.org The use of a copper(I) catalyst, often generated from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), dramatically accelerates the reaction compared to the thermal Huisgen 1,3-dipolar cycloaddition and ensures the exclusive formation of the 1,4-regioisomer. nih.govwikipedia.orgnih.gov The addition of a ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can further accelerate the reaction and protect sensitive biomolecules from damage by reactive oxygen species that may be generated under the reaction conditions. nih.govscispace.com
A general procedure for the CuAAC reaction involves combining the azide and a terminal alkyne in the presence of a copper(II) sulfate (B86663) and sodium ascorbate solution. nih.gov The reaction is typically stirred for a few hours at room temperature, and the desired triazole product can be isolated in high yield. nih.govscispace.com
Table 1: Representative Conditions for CuAAC Reactions
| Component | Concentration/Amount | Role |
| Azide | 1 equivalent | Reactant |
| Alkyne | 1-2 equivalents | Reactant |
| CuSO₄ | 50-250 µM | Catalyst precursor |
| Sodium Ascorbate | 5 mM | Reducing agent |
| Ligand (e.g., THPTA) | 5 equivalents relative to copper | Accelerant & Protectant |
| Solvent | Buffer (e.g., phosphate) | Medium |
| Temperature | Room Temperature | Condition |
This table provides a general overview of typical reaction conditions. Optimal conditions may vary depending on the specific substrates.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a metal-free alternative to CuAAC that utilizes strained cyclooctynes. magtech.com.cnnih.gov The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145) upon cycloaddition with an azide, leading to the formation of a stable triazole. magtech.com.cn SPAAC is particularly valuable for in vivo applications and the labeling of biomolecules where the cytotoxicity of copper is a concern. nih.govnih.govnih.gov
The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne. magtech.com.cn Electron-withdrawing groups on the cyclooctyne, such as fluorine atoms, can significantly increase the reaction rate. nih.gov Various cyclooctyne derivatives, including dibenzocyclooctynes (DBCO) and bicyclononynes (BCN), have been developed to optimize reaction kinetics and solubility. nih.govresearchgate.net
A key advantage of SPAAC is its bioorthogonality; the azide and cyclooctyne groups are largely unreactive with biological functionalities. magtech.com.cn However, some cyclooctynes can exhibit cross-reactivity with thiols, which can be mitigated by careful selection of the cyclooctyne reagent and reaction conditions. nih.gov
Table 2: Comparison of Common Cyclooctynes in SPAAC
| Cyclooctyne | Key Features |
| DIFO | Fluorinated, high reactivity |
| DBCO/DIBO | Dibenzannulated, fast kinetics |
| BCN | Hydrophilic, good balance of reactivity and stability |
| BARAC | Biarylazacyclooctynone, exceptional kinetics |
This table highlights some of the commonly used cyclooctynes and their general characteristics.
Chemoselective Reduction to Amine Functionalities
The reduction of the azide group to a primary amine is a fundamental transformation in organic synthesis. bris.ac.ukthieme-connect.de A variety of reagents can accomplish this conversion, with catalytic hydrogenation being a common and efficient method. bris.ac.ukthieme-connect.de Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are frequently employed. bris.ac.uk
A significant challenge in the reduction of azides within multifunctional molecules is achieving chemoselectivity. For a molecule like ethyl (2-azidoethoxy)acetoacetate, it is crucial to reduce the azide without affecting the β-ketoester moiety. Certain catalytic systems have been developed to address this. For instance, Rh/Al₂O₃ has been shown to be an effective catalyst for the chemoselective hydrogenation of azides in the presence of other reducible groups. bris.ac.uk
Other methods for azide reduction include the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis, and reductions with metal hydrides like lithium aluminum hydride (LiAlH₄). bris.ac.uk However, these methods may lack the chemoselectivity required for complex molecules. The choice of reducing agent is therefore critical to ensure the desired transformation without unintended side reactions. For example, systems like Sm/TMSCl in the presence of water have been reported for the chemoselective reduction of azides to amines. researchgate.net
Table 3: Common Reagents for Azide Reduction
| Reagent/System | Conditions | Selectivity Notes |
| H₂, Pd/C | H₂ atmosphere, room temp. | Can reduce other functional groups |
| H₂, PtO₂ | H₂ atmosphere, room temp. | Highly active, may lack selectivity |
| H₂, Rh/Al₂O₃ | H₂ atmosphere, room temp. | Good chemoselectivity for azides |
| PPh₃, then H₂O | Staudinger Reaction | Mild, but stoichiometric phosphine (B1218219) oxide byproduct |
| LiAlH₄ | Anhydrous solvent | Powerful reducing agent, can reduce esters and ketones |
| Sm/TMSCl, H₂O | Aqueous media | Chemoselective for azides |
This table summarizes various methods for azide reduction and their general applicability.
Nucleophilic Substitution Reactions of the Azido (B1232118) Moiety
While the azide group is often introduced via nucleophilic substitution of a leaving group with an azide salt, the azide itself can act as a leaving group under certain conditions, although this is less common. The azide anion is a reasonably good leaving group, comparable in some respects to bromide or iodide. However, reactions involving the displacement of the azido group are not as prevalent as the cycloaddition and reduction reactions. The electronic structure of the azide group, with its delocalized negative charge, contributes to its stability and reluctance to be displaced. nottingham.ac.uk
Reactions Involving the Acetoacetate (B1235776) Moiety
The acetoacetate portion of this compound is a β-ketoester, a functional group known for its rich and diverse reactivity, particularly in the formation of carbon-carbon bonds. nih.govbritannica.com
β-Ketoester Reactivity in Carbon-Carbon Bond Formation
The α-carbon situated between the two carbonyl groups of the acetoacetate moiety is acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. wikipedia.orgslideshare.net This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
A classic example is the acetoacetic ester synthesis, where the enolate is alkylated by an alkyl halide. wikipedia.orgyoutube.com This reaction proceeds via an Sₙ2 mechanism. The resulting alkylated β-ketoester can be hydrolyzed and decarboxylated upon heating in acidic or basic conditions to yield a ketone. wikipedia.org
The enolate of ethyl acetoacetate can be generated using bases such as sodium ethoxide. youtube.comchegg.com For the synthesis of dialkylated products, a second deprotonation and alkylation step can be performed. wikipedia.org It is also possible to generate a dianion by using a stronger base like butyllithium (B86547) after the initial deprotonation with a weaker base, allowing for selective alkylation at the terminal methyl group. wikipedia.org
Beyond simple alkylation, the enolate can react with a range of other electrophiles. For instance, acylation with acid chlorides or anhydrides can introduce an additional acyl group, leading to the formation of β-diketones or related structures. organic-chemistry.org
Table 4: Examples of C-C Bond Formation with Ethyl Acetoacetate Analogs
| Electrophile | Base | Product Type |
| Alkyl Halide (R-X) | NaOEt | α-Alkyl-β-ketoester |
| Dihaloalkane (e.g., Br(CH₂)₂Br) | 2 equiv. NaOEt | Cycloalkanone precursor |
| Acid Chloride (RCOCl) | Mg(OEt)₂ | α-Acyl-β-ketoester |
| Aldehyde (RCHO) | Piperidine/Acetic Acid | α,β-Unsaturated ketoester (Knoevenagel) |
This table illustrates the versatility of the acetoacetate moiety in forming new carbon-carbon bonds with various electrophiles.
Claisen Condensation and Related β-Ketoester Transformations
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for esters containing α-hydrogens. openstax.orglibretexts.org In a reaction analogous to the self-condensation of ethyl acetate (B1210297) which yields ethyl acetoacetate, this compound can be envisioned to participate in mixed Claisen condensations. askthenerd.commsu.eduquora.com
The mechanism involves the deprotonation of the α-carbon by a strong base, typically sodium ethoxide, to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule. openstax.orgmsu.edu The subsequent expulsion of an alkoxide from the tetrahedral intermediate results in the formation of a β-ketoester. askthenerd.commsu.edu The presence of the electron-withdrawing azidoethoxy group is not expected to significantly hinder this fundamental reactivity of the β-ketoester moiety.
Table 1: Key Aspects of Claisen Condensation
| Feature | Description |
| Reactants | Esters with α-hydrogens |
| Reagent | Strong base (e.g., Sodium Ethoxide) |
| Intermediate | Enolate ion |
| Product | β-ketoester |
| Mechanism | Nucleophilic acyl substitution |
This table summarizes the general features of the Claisen condensation, which are applicable to this compound.
Alkylation and Dialkylation Strategies at the Active Methylene (B1212753) Group
The methylene group situated between the two carbonyl groups of this compound is particularly acidic (pKa ≈ 11 for ethyl acetoacetate) and is thus referred to as an active methylene group. columbia.eduucalgary.cayoutube.com This acidity allows for easy deprotonation by a suitable base, such as sodium ethoxide, to generate a stabilized enolate. columbia.eduucalgary.ca
This enolate is a potent nucleophile and readily undergoes alkylation upon treatment with alkyl halides in an SN2 reaction. columbia.eduyoutube.com This process allows for the introduction of a single alkyl group at the α-position. If a second acidic proton remains, a subsequent deprotonation and alkylation step can be performed, leading to dialkylated products. youtube.com This stepwise approach permits the synthesis of a wide variety of substituted β-ketoesters. ucalgary.caresearchgate.net
Table 2: General Scheme for Alkylation of this compound
| Step | Reagents | Product |
| 1. Enolate Formation | Sodium Ethoxide (NaOEt) | Sodium enolate of this compound |
| 2. Monoalkylation | Alkyl Halide (R-X) | Ethyl 2-alkyl-(2-azidoethoxy)acetoacetate |
| 3. Second Enolate Formation | Sodium Ethoxide (NaOEt) | Sodium enolate of the monoalkylated product |
| 4. Dialkylation | Second Alkyl Halide (R'-X) | Ethyl 2,2-dialkyl-(2-azidoethoxy)acetoacetate |
This table outlines the general strategy for the alkylation and dialkylation of β-ketoesters like this compound.
Knoevenagel Condensation Reactions
This compound is an ideal substrate for the Knoevenagel condensation, a reaction between an active methylene compound and an aldehyde or ketone. wikipedia.orgthermofisher.com This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), and results in the formation of an α,β-unsaturated product after a dehydration step. wikipedia.orgyoutube.com
The mechanism initiates with the deprotonation of the active methylene group to form an enolate, which then adds nucleophilically to the carbonyl group of the aldehyde or ketone. wikipedia.org The resulting aldol-type adduct subsequently eliminates a molecule of water to yield the final condensed product. wikipedia.orgmdpi.com The reaction is a cornerstone for the synthesis of a variety of substituted alkenes and is often a key step in the synthesis of heterocyclic compounds. wikipedia.org For example, the reaction of ethyl acetoacetate with salicylaldehyde (B1680747) in the presence of a base leads to the formation of 3-acetylcoumarin. youtube.com
Table 3: Knoevenagel Condensation of Ethyl Acetoacetate Analogs
| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product Type |
| Benzaldehyde | Ethyl acetoacetate | Piperidine | Ethyl benzylideneacetoacetate thermofisher.com |
| Salicylaldehyde | Ethyl acetoacetate | Piperidine | 3-Acetylcoumarin youtube.com |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | α,β-unsaturated enone wikipedia.org |
This table provides examples of Knoevenagel condensations involving ethyl acetoacetate, illustrating the expected reactivity of this compound.
Selective Reduction of Carbonyl Groups (e.g., using Metal Hydrides)
The selective reduction of one of the two carbonyl groups in a β-ketoester like this compound presents a synthetic challenge. The choice of reducing agent and reaction conditions determines the outcome. Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the ketone and the ester functionalities.
Multicomponent and Cyclization Reactions
The structural features of this compound make it a valuable building block in multicomponent reactions (MCRs) and cyclization reactions for the synthesis of a wide variety of heterocyclic systems. britannica.com
Synthesis of Heterocyclic Systems (e.g., Pyrazoles, Pyridines, Quinolines, Furans, Pyrroles, Purines)
The β-dicarbonyl moiety of this compound is a key synthon for constructing five- and six-membered rings.
Pyrazoles: The most common synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.gov The reaction of this compound with hydrazine would be expected to yield a substituted pyrazolone (B3327878). nih.govresearchgate.net
Pyridines: The Hantzsch pyridine (B92270) synthesis offers a route to dihydropyridines through a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. nih.gov This methodology could be applied using this compound to produce highly functionalized pyridine derivatives.
Quinolines: Substituted quinolines can be prepared via the cyclocondensation of anilines or related precursors with β-ketoesters. For example, a modified Coppola quinoline (B57606) synthesis involves the reaction of isatoic anhydrides with the enolate of ethyl acetoacetate to form 4-hydroxyquinolines. beilstein-journals.orgnih.govnih.gov This approach could be adapted for this compound.
Furans: The Feist-Benary furan (B31954) synthesis involves the reaction of an α-halo ketone with the enolate of a β-ketoester. wikipedia.org Alternatively, rhodium-catalyzed reactions of α-diazocarbonyls with acetylenes provide a route to substituted furans. researchgate.netemory.edu While not a direct application of this compound as the primary dicarbonyl, these methods highlight the versatility of β-ketoesters in furan synthesis. The transformation of Knoevenagel condensation products derived from acetoacetic derivatives can also lead to trisubstituted furans. nih.gov
Pyrroles: The Knorr pyrrole (B145914) synthesis involves the condensation of an α-amino ketone with a β-ketoester. 123helpme.com This classic method could utilize this compound to generate polysubstituted pyrroles. Another approach involves the reaction of 1,3-dicarbonyl compounds with vinyl azides. organic-chemistry.org
Purines: The synthesis of purines often involves the construction of a pyrimidine (B1678525) ring followed by the fusion of an imidazole (B134444) ring. While direct synthesis from this compound is not a standard method, derivatives obtained from it, such as pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, can be synthesized in a four-component reaction involving ethyl acetoacetate, hydrazine hydrate, an amino-uracil, and an aldehyde. arkat-usa.org
Pyrazolinone Synthesis from β-Ketoesters and Hydrazines
The reaction between a β-ketoester like this compound and hydrazine or substituted hydrazines is a classical and efficient method for the synthesis of 5-pyrazolones (also known as pyrazolinones). researchgate.netorientjchem.org The reaction proceeds through an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization with the elimination of ethanol (B145695) to form the stable five-membered heterocyclic ring. orientjchem.org The resulting pyrazolone exists in tautomeric forms. This reaction is a key step in the synthesis of various biologically active compounds and is often a component of multicomponent reactions. nih.gov For example, a pseudo-five-component reaction between ethyl acetoacetate, hydrazine hydrate, and an aromatic aldehyde can lead to the formation of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. nih.gov
Dihydropyridine (B1217469) Ring Formation (e.g., Hantzsch and Aza Diels-Alder Approaches)
The synthesis of dihydropyridine rings is a cornerstone of medicinal chemistry, and this compound can serve as a key building block in this endeavor. The Hantzsch dihydropyridine synthesis, a classic multi-component reaction, traditionally involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. organic-chemistry.orgwikipedia.orgchemeurope.com In this context, this compound can function as the β-ketoester component. The reaction proceeds through a series of condensations and cyclizations to form a 1,4-dihydropyridine (B1200194) (1,4-DHP) core structure. wikipedia.orgwikipedia.org Subsequent oxidation, often driven by the thermodynamic stability of the resulting aromatic system, can yield the corresponding pyridine. wikipedia.org
The classical Hantzsch synthesis often suffers from drawbacks such as long reaction times and harsh conditions. wikipedia.org To address these limitations, various modifications have been developed, including the use of microwave irradiation and various catalysts to improve reaction efficiency and yield. wikipedia.orgchemeurope.comijstm.com For instance, the use of a Fe/ZSM-5 catalyst under ultrasound irradiation has been shown to produce 1,4-dihydropyridine derivatives in good yields. ukm.my
An alternative approach to dihydropyridine synthesis is the aza Diels-Alder reaction. This cycloaddition reaction involves a diene reacting with an imine (aza-dienophile) to form a six-membered nitrogen-containing ring. organic-chemistry.org this compound, after appropriate transformation to an enamine or a related diene species, could potentially participate in such reactions. The aza Diels-Alder reaction offers a powerful tool for the stereoselective synthesis of substituted dihydropyridines, which is of significant interest in the development of new therapeutic agents. organic-chemistry.org
Pyrazine (B50134) Formation from α-Azido Ketone Intermediates
The azide functionality in this compound allows for its conversion into α-azido ketone intermediates, which are valuable precursors for the synthesis of pyrazines. The reduction of the azide group in an α-azido ketone can lead to the formation of an α-amino ketone. nih.gov These α-amino ketones can then undergo self-condensation to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. nih.gov
Various reagents can be employed for the reduction of the α-azido ketone and subsequent cyclization. For example, treatment with sodium hydrogen telluride in ethanol has been shown to facilitate the conversion of α-azido ketones into pyrazines. nih.gov Another approach involves catalytic reduction over palladium on carbon (Pd/C) in the presence of acetic acid. nih.gov The reaction of 2-azido-1-phenylpropan-1-one with tributyltin hydride (Bu3SnH) has also been reported to yield a pyrazine derivative, among other products. nih.gov
The formation of pyrazines from α-hydroxy ketones and a nitrogen source like ammonium hydroxide (B78521) has also been systematically studied. researchgate.net This suggests that derivatives of this compound, upon conversion to the corresponding α-hydroxy ketone, could also serve as precursors for pyrazine synthesis.
Detailed Mechanistic and Kinetic Studies
A thorough understanding of the reaction mechanisms and kinetics is crucial for optimizing reaction conditions and controlling product selectivity in the transformations of this compound.
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways involves identifying the sequence of elementary steps that lead from reactants to products. A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy barrier between reactants and products in a reaction step. masterorganicchemistry.comyoutube.com It cannot be isolated but its structure can be inferred from experimental and computational studies. youtube.com
For the Hantzsch dihydropyridine synthesis, several mechanistic pathways have been proposed. NMR studies have provided evidence for the intermediacy of a chalcone (B49325) and an enamine. wikipedia.org The reaction is believed to proceed through a series of steps including Knoevenagel condensation, Michael addition, and cyclization followed by dehydration. jsynthchem.com
In the context of pyrazine formation from α-azido ketones, the initial step is the reduction of the azide to an amine. The resulting α-amino ketone can then dimerize, and subsequent cyclization and oxidation lead to the pyrazine ring. The specific pathway and the nature of the transition states will depend on the reducing agent and reaction conditions employed.
Investigation of Regioselectivity and Stereochemical Control
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of reactions involving this compound, regioselectivity can be a critical factor. For instance, in alkylation reactions of the corresponding enolate, both C-alkylation and O-alkylation are possible. The choice of solvent and counter-ion can significantly influence the regiochemical outcome. rsc.org
Stereochemical control is paramount when synthesizing chiral molecules. In the aza Diels-Alder reaction, the use of chiral auxiliaries on the imine or diene can induce diastereoselectivity, leading to the preferential formation of one stereoisomer over others. organic-chemistry.org Similarly, in the Hantzsch synthesis, the use of chiral catalysts or reactants can lead to enantiomerically enriched dihydropyridine products.
Analysis of Relative Reaction Rates
The study of reaction kinetics involves measuring the rates of chemical reactions and how they are influenced by factors such as concentration, temperature, and catalysts. bue.edu.egresearchgate.netuobaghdad.edu.iq The relative rates of competing reaction pathways determine the product distribution.
For instance, in the reaction of ethyl thioacetoacetate with nucleophiles like hydrazine, the rate of cyclization of the intermediate carbinolamine is faster than its dehydration to form an imine. researchgate.net This kinetic preference dictates the final product. The kinetics of the Hantzsch reaction have been shown to be influenced by the catalyst and reaction conditions. For example, using a Fe/ZSM-5 catalyst under ultrasound irradiation can significantly accelerate the reaction. ukm.my
Below is a table summarizing kinetic data for the saponification of ethyl acetate, a related ester, which illustrates the type of data collected in kinetic studies.
| Temperature (°C) | Rate Constant (k) |
| 20 | Value |
| 30 | Value |
| 40 | Value |
| 50 | Value |
| 60 | Value |
| This table is illustrative and specific values for this compound would require dedicated experimental studies. |
Thermal Decomposition Mechanisms of Azide-Containing Esters
The thermal decomposition of azide-containing esters is a critical area of study due to the potential for energetic decomposition. The decomposition mechanism can proceed through different pathways depending on the molecular structure.
For 2-azidoethyl acetate, experimental evidence suggests a concerted decomposition mechanism. researchgate.net In contrast, 2-azidoethanol (B47996) appears to decompose via a stepwise mechanism. researchgate.net Theoretical calculations on related azido compounds suggest that the pyrolysis can lead to the formation of intermediates like a four-membered ring, which can then decompose through competitive channels. researchgate.net The thermal decomposition of other organic azides has also been studied, revealing pathways that can lead to the formation of nitrenes, which can then undergo various intramolecular reactions such as cyclization or rearrangement. rsc.org
The study of the thermal decomposition of this compound would be essential for understanding its stability and for safely handling the compound at elevated temperatures.
Applications in Advanced Organic Synthesis and Chemical Biology Research
Versatile Building Block in Complex Molecular Architectures
The core ethyl acetoacetate (B1235776) structure is well-established as a foundational unit in organic synthesis, primarily due to the acidity of the α-hydrogens situated between two carbonyl groups. This allows for the easy formation of a stabilized enolate, which can act as a nucleophile in a variety of reactions.
The acetoacetic ester synthesis is a classic and powerful method for preparing α-substituted or α,α-disubstituted ketones. youtube.comlibretexts.org This process typically involves the alkylation of the α-carbon of ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield a methyl ketone. youtube.comlibretexts.org
By applying this methodology to ethyl (2-azidoethoxy)acetoacetate, chemists can synthesize ketone derivatives that incorporate the azidoethoxy side chain. The general sequence is as follows:
Enolate Formation: The α-carbon is deprotonated using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate.
Alkylation: The enolate is reacted with an alkyl halide (R-X) in a nucleophilic substitution reaction to introduce an alkyl group at the α-position.
Hydrolysis and Decarboxylation: The resulting ester is saponified with base, followed by acidification and heating. This process hydrolyzes the ester to a β-keto acid, which readily undergoes decarboxylation (loss of CO₂) to furnish the final ketone product, now bearing both the newly introduced R-group and the original azidoethoxy moiety.
This pathway allows for the creation of a diverse library of functionalized ketones where the azide (B81097) group remains available for subsequent transformations.
| Reaction Step | Reagents | Intermediate/Product | Key Transformation |
| Enolate Formation | Sodium Ethoxide (NaOEt) | Enolate of this compound | Deprotonation of the active methylene (B1212753) carbon |
| Alkylation | Alkyl Halide (R-X) | α-Alkyl-Ethyl (2-Azidoethoxy)acetoacetate | C-C bond formation at the α-carbon |
| Hydrolysis & Decarboxylation | Aqueous Acid (H₃O⁺), Heat | Azidoethoxy-substituted Ketone | Conversion of ester to ketone |
The azide group is a well-known and synthetically useful precursor to a primary amine. This transformation is typically achieved through reduction, for example, via catalytic hydrogenation or Staudinger reduction. This feature, combined with the reactivity of the acetoacetate core, makes this compound a valuable starting material for non-standard amino acid scaffolds. nih.gov
The synthesis can be envisioned through several routes. For instance, the acetoacetate portion can be modified, followed by the reduction of the azide to an amine. This introduces a key functional group characteristic of all amino acids. The ability to perform alkylation at the α-carbon before reduction allows for the synthesis of various side chains. Some amino acids, such as lysine (B10760008) and tyrosine, have been identified as ketogenic precursors in biological systems. nih.gov The synthesis of custom amino acid scaffolds is crucial for developing novel peptides and peptidomimetics with tailored biological activities. nih.gov
Ethanol (B145695) is a co-product in several reactions involving this compound. For instance, the hydrolysis of the ethyl ester group, a key step in ketonic hydrolysis or acidic hydrolysis, releases one molecule of ethanol. wikipedia.orgyoutube.com Furthermore, the classic industrial preparation of the parent compound, ethyl acetoacetate, involves the Claisen condensation of ethyl acetate (B1210297), which also produces ethanol as a byproduct. wikipedia.orgorgsyn.org While the compound itself is a synthetic molecule, its components can be linked to bio-derived pathways. Ethanol is readily produced by fermentation, and ethyl acetate can be derived from bio-ethanol. The use of this reagent in bioconjugation connects it to the production of complex, biologically relevant chemicals.
β-Keto esters are fundamental building blocks in the synthesis of complex natural products due to their ability to serve as both electrophilic and nucleophilic reactive centers. researchgate.net this compound fits this profile, offering the established reactivity of a β-keto ester for C-C bond formation while carrying the azidoethoxy side chain. This side chain can be retained in the final product or transformed into other functional groups, such as an amine. This dual reactivity is advantageous in the total synthesis of natural products, where building complexity and introducing key functional groups in a controlled manner is paramount. For example, ring-expansion reactions of cyclic β-keto esters are a known strategy for accessing macrocyclic structures found in some marine alkaloids. nih.gov
Functional Material Development
The unique properties of the azide group make this compound particularly suited for applications in materials science and chemical biology, especially in the creation of functionalized surfaces and bioconjugates.
The azide functional group is one of the cornerstones of "click chemistry," a concept that emphasizes the use of highly efficient, selective, and high-yielding reactions. nih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring by linking an azide with a terminal alkyne. nih.gov
This reaction is exceptionally well-suited for bioconjugation because it can proceed under mild, aqueous conditions, making it compatible with sensitive biological molecules like peptides, proteins, and nucleic acids. nih.gov this compound can act as a bifunctional linker in this context. The acetoacetate portion can be used to attach the molecule to a surface or another molecule, while the azide group is presented for a click reaction.
The process involves reacting this compound (or a derivative) with a biomolecule that has been pre-functionalized with a terminal alkyne. The resulting triazole linkage is highly stable, effectively tethering the molecules together. This strategy is widely used to immobilize proteins on surfaces, label cells, and construct complex drug delivery systems. nih.govnih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product Linkage | Reaction Name |
| Molecule with Azide Group (R¹-N₃) | Molecule with Alkyne Group (R²-C≡CH) | Copper(I) [Cu(I)] | 1,2,3-Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
Functionalization of Polymers and Coatings
The dual functionality of this compound makes it a valuable agent for modifying the surfaces and properties of polymers and coatings. The azide group allows the molecule to be covalently attached to polymer backbones or surfaces that have been prepared with alkyne groups, utilizing the highly efficient and specific click chemistry reaction. zju.edu.cnrsc.org This process enables the precise introduction of the acetoacetate group onto a material.
Once grafted onto a polymer, the acetoacetate moiety offers further opportunities for modification. Acetoacetate-functionalized polymers are used in the formulation of high-performance industrial and architectural coatings. kowachemical.com The acetoacetyl group can participate in cross-linking reactions, which can improve the durability, adhesion, and solvent resistance of the coating. kowachemical.comgoogle.com For instance, related acetoacetate compounds are used to formulate acrylic resins and emulsions for coatings with lower volatile organic compound (VOC) emissions. kowachemical.com Therefore, this compound serves as a molecular bridge, linking the world of click chemistry with established coating technologies to create advanced functional materials.
Research Tools and Methodologies
Stable Isotope Labeling for Metabolic Pathway Tracing
For in-depth metabolic studies, stable isotope-labeled versions of this compound are employed. A common variant is Ethyl (2-Azidoethoxy-d4)acetoacetate, where four hydrogen atoms are replaced with deuterium, a stable, heavy isotope of hydrogen. clearsynth.com This isotopic labeling does not alter the chemical reactivity of the molecule but increases its mass.
This "heavy" tag allows researchers to track the compound and its metabolic byproducts through complex biological systems using highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov By introducing the deuterated compound, scientists can distinguish it from its naturally occurring, non-labeled counterparts within an organism. nih.gov This methodology is crucial for studying drug metabolism and pharmacokinetics, as it provides a precise map of how the compound is absorbed, distributed, metabolized, and excreted.
Protein Labeling Techniques in Proteomics Research
In the field of proteomics, which involves the large-scale study of proteins, this compound serves as a biochemical tool for protein labeling. scbt.com Its utility stems from the azide group's ability to undergo bioorthogonal reactions, meaning they can occur within living systems without interfering with native biochemical processes. The primary reaction used is click chemistry.
Researchers can engineer proteins to contain an alkyne-bearing unnatural amino acid. Subsequently, the azide on this compound can be "clicked" onto the alkyne-modified protein, covalently attaching the molecule. This labeling strategy can be used to introduce a functional handle (the acetoacetate group) for further specific modifications or to attach reporter tags for detection and isolation.
Exploration of Molecular Interactions in Chemical Systems
The acetoacetate portion of the molecule is well-suited for studying molecular interactions. Similar to other β-ketoesters like acetylacetone, ethyl acetoacetate is known to form stable chelate complexes with various metal ions, including Fe(III) and Al(III). wikipedia.org This chelating ability can be harnessed to probe the interaction of a system with metal ions. By anchoring this compound to a surface or macromolecule via its azide group, the exposed acetoacetate end can act as a binding site, allowing researchers to study metal-ligand interactions in a controlled manner.
Furthermore, the keto-enol tautomerism inherent to the acetoacetate structure provides hydrogen bond donors and acceptors. This feature enables the molecule to participate in and be used as a probe for studying non-covalent interactions within complex chemical and biological matrices.
Development of Novel Synthetic Intermediates (e.g., for Amlodipine Synthesis)
One of the most significant industrial applications of this compound is its role as a key intermediate in the synthesis of Amlodipine. nih.govdrugfuture.com Amlodipine is a widely prescribed medication for treating hypertension and angina, and it belongs to the dihydropyridine (B1217469) class of calcium channel blockers. nih.gov
The synthesis of the dihydropyridine core of Amlodipine is often achieved through a Hantzsch pyridine (B92270) synthesis. drugfuture.com In this reaction, this compound serves as a critical building block that provides the (2-azidoethoxy)methyl substituent at the C2 position of the dihydropyridine ring. drugfuture.com The azide group functions as a stable and protected form of an amine—a "masked amine." epo.org In the final steps of the synthesis, the azide is reduced to the primary amine required for the biological activity of Amlodipine. drugfuture.com The use of the azido (B1232118) intermediate is a common strategy in the patented routes for producing this important pharmaceutical agent. epo.orggoogle.com
| Reagent/Intermediate | Role in Amlodipine Synthesis | Reference |
| Ethyl 4-(2-azidoethoxy)acetoacetate | Key building block in Hantzsch cyclocondensation, provides the C2 side chain. | nih.gov, drugfuture.com |
| 2-Chlorobenzaldehyde | Provides the C4-phenyl substituent of the dihydropyridine ring. | drugfuture.com |
| Methyl 3-aminocrotonate | Second component for building the dihydropyridine ring. | drugfuture.com |
| Zinc (Zn) or H₂ over Pd/CaCO₃ | Reducing agent used in a final step to convert the azide group to the primary amine. | drugfuture.com |
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like ethyl (2-azidoethoxy)acetoacetate. While direct computational studies on this specific molecule are not extensively available in the public domain, valuable insights can be drawn from theoretical investigations of its constituent functional groups: the ethyl acetoacetate (B1235776) core and the azido (B1232118) group.
The ethyl acetoacetate moiety is well-known for its keto-enol tautomerism. wikipedia.org DFT calculations have been employed to study this equilibrium, revealing the relative stabilities of the tautomers and the energy barriers for their interconversion. researchgate.net For instance, studies on ethyl acetoacetate have shown that the keto form is generally more stable, but the enol form plays a crucial role in its reactivity. The electronic distribution in these tautomers dictates the nucleophilic and electrophilic sites within the molecule. The presence of the electron-withdrawing acetyl and ester groups significantly influences the acidity of the α-carbon, a key factor in its synthetic utility. wikipedia.org
The reactivity of the azido group is another critical aspect that can be understood through quantum chemical calculations. Organic azides are known for their participation in a variety of reactions, most notably the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. nih.govwikipedia.org Computational studies on simple organic azides reveal the electronic structure of the azide (B81097) functional group, which can be represented by several resonance structures. This delocalization of electrons influences its reactivity, making the terminal nitrogen atom nucleophilic. wikipedia.org The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of reactivity. For an azide, the HOMO is typically associated with the non-bonding orbitals of the terminal nitrogen atoms, while the LUMO is an antibonding π* orbital. These frontier orbitals govern the interaction of the azide with other molecules, such as alkynes in click chemistry.
Table 1: Calculated Properties of Related Functional Groups
| Functional Group/Molecule | Computational Method | Key Finding | Reference |
| Ethyl Acetoacetate | DFT | Investigation of keto-enol tautomerism and activation energy barriers. | researchgate.net |
| Ethyl Acetate (B1210297) | DFT/CBS | Analysis of conformational effects on reactivity. ukm.my | ukm.my |
| Organic Azides | N/A | General reactivity patterns, including cycloadditions and reductions. nih.govwikipedia.org | nih.govwikipedia.org |
Molecular Modeling and Docking Studies for Derivative Interactions
Molecular modeling and docking studies are essential computational techniques for predicting how derivatives of this compound might interact with biological targets or other molecules. These methods are particularly valuable in drug discovery and materials science for assessing binding affinities and modes of interaction.
While specific docking studies on derivatives of this compound are not readily found in the literature, studies on related acetoacetate derivatives provide a framework for understanding their potential interactions. For example, molecular docking has been used to investigate the binding of acetoacetate to enzymes, revealing key interactions within the active site. researchgate.net These studies highlight the importance of the carbonyl and ester groups in forming hydrogen bonds and other non-covalent interactions with protein residues.
Derivatives of this compound could be designed to target specific enzymes by modifying the substituents on the acetoacetate backbone. The azido group itself offers a versatile handle for creating a diverse library of derivatives through "click chemistry." For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be used to attach various molecular fragments to the azidoethoxy side chain. These fragments could be designed to enhance binding to a biological target. Molecular docking could then be employed to screen this virtual library of triazole-containing derivatives and prioritize compounds for synthesis and experimental testing.
The general process for such a study would involve:
Building a 3D model of the target protein.
Generating a library of virtual derivatives of this compound. This would involve creating triazoles with a variety of substituents.
Docking each derivative into the active site of the target protein. This simulation predicts the most favorable binding pose and calculates a docking score, which is an estimate of the binding affinity.
Analyzing the predicted binding modes. This involves identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.
This in silico approach allows for the rational design of new molecules with desired interaction properties, saving significant time and resources in the drug discovery or materials development process.
Reaction Pathway Simulations and Energy Profiling
A key reaction pathway for this compound is the 1,3-dipolar cycloaddition of the azide group with an alkyne to form a triazole ring. DFT calculations can be used to model this reaction, providing the activation energies and reaction energies for the formation of the 1,4- and 1,5-disubstituted triazole isomers. Such studies on similar azide-alkyne cycloadditions have shown that the choice of catalyst (e.g., copper(I) or ruthenium(II)) can influence the regioselectivity of the reaction.
Another important aspect of the reactivity of this compound is the chemistry of the acetoacetate moiety. The deprotonation of the α-carbon to form an enolate is a fundamental step in many of its reactions, such as alkylation. wikipedia.org Computational studies can model this deprotonation step and the subsequent nucleophilic attack of the enolate on an electrophile. Energy profiling of these pathways can help to understand the factors that control the C-alkylation versus O-alkylation selectivity.
For example, a computational study on the synthesis of ethyl acetate via the acid-catalyzed esterification of acetic acid with ethanol (B145695) has been performed using DFT. nih.govacs.org This study identified the transition states and intermediates along the reaction coordinate and determined the rate-determining step. nih.govacs.org A similar approach could be applied to model the reactions of the ester group in this compound, such as hydrolysis or transesterification.
By simulating these various reaction pathways, a comprehensive theoretical understanding of the chemical behavior of this compound can be developed. This knowledge can be leveraged to design new synthetic routes and to control the outcome of its chemical transformations.
Table 2: Key Reaction Pathways Amenable to Simulation
| Reaction Type | Reacting Moiety | Potential Simulation Focus |
| 1,3-Dipolar Cycloaddition | Azido group | Activation energies, regioselectivity, catalytic effects. |
| Alkylation | α-Carbon of Acetoacetate | Deprotonation energy, C- vs. O-alkylation pathways. |
| Hydrolysis/Transesterification | Ester group | Transition state analysis, activation barriers. |
Comparative Studies with Derivatives and Analogues
Structurally Related Azido-Acetoacetate Compounds
Ethyl (2-Azidoethoxy)acetoacetate belongs to a class of compounds characterized by the presence of both a β-keto-ester system (the acetoacetate (B1235776) core) and an azido (B1232118) group. Its structure features an ethyl acetoacetate backbone with an azidoethoxy side chain. Structurally related compounds can be conceptualized by modifying either of these two key components.
Variations on the acetoacetate core include:
α-Azido ketones: These are valuable synthetic intermediates where an azido group is directly attached to the carbon alpha to a ketone. nih.gov They are employed in the synthesis of various biologically important heterocyclic compounds. nih.gov
Phenylhydrazone derivatives of ethyl acetoacetate: These compounds are formed by reacting ethyl acetoacetate with diazonium salts of various aromatic amines. They maintain the core ester functionality but modify the ketone group, and have been evaluated for activities such as antiplatelet effects. nih.gov
Variations on the side chain include:
Ethyl 2-azido-2-deoxy-1-thio-α-d-cellobioside: This complex derivative incorporates an azido group into a disaccharide structure, demonstrating the introduction of the azide (B81097) functionality into carbohydrate chemistry for the synthesis of molecules like heparin building blocks. nih.gov
Azido-functionalized aromatic phosphonate (B1237965) esters: These compounds feature an azido group attached to an aromatic ring, which is then linked to a phosphonate ester. They are designed for applications such as surface immobilization. acs.org
The common thread among these compounds is the presence of the azide moiety, which imparts a unique set of reactive properties, most notably its utility in cycloaddition reactions.
Comparison of Reactivity Profiles with Ethyl Acetoacetate (EAA)
The reactivity of this compound is best understood by comparing it to its parent compound, Ethyl Acetoacetate (EAA). EAA is a cornerstone in organic synthesis, primarily due to the reactivity of its active methylene (B1212753) group. wordpress.com
Reactivity of Ethyl Acetoacetate (EAA):
Keto-Enol Tautomerism: EAA exists as a mixture of keto and enol tautomers. The enol form constitutes about 8% in the neat liquid. wikipedia.org
Active Methylene Group: The protons on the carbon between the two carbonyl groups (the α-carbon) are acidic. This allows for easy deprotonation by a base to form a stable enolate ion, which is an excellent nucleophile. vedantu.com
Acetoacetic Ester Synthesis: The enolate of EAA readily undergoes alkylation with alkyl halides. Subsequent hydrolysis and decarboxylation of the alkylated product can yield substituted ketones. wikipedia.orgyoutube.com
Condensation Reactions: EAA participates in various condensation reactions to synthesize a wide range of heterocyclic compounds, including pyridines, pyrazoles, and quinolines. britannica.com
Reactivity of this compound: this compound retains the fundamental reactivity of the EAA core but adds the distinct chemistry of the azido group.
Active Methylene Group: Like EAA, it possesses an active methylene group, which can be deprotonated and used in nucleophilic substitution reactions.
Azide Group Reactivity: The terminal azido group introduces several crucial reaction pathways not available to EAA:
Click Chemistry: The azide can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole rings. This is a highly efficient and chemoselective reaction widely used in bioconjugation and materials science. nih.gov
Reduction: The azido group can be reduced to a primary amine, providing a route to amino-functionalized acetoacetate derivatives.
Staudinger Reaction: Azides can react with phosphines to form phosphinimines, which can be further hydrolyzed to amines. nih.gov
Thermal Decomposition: The azide group can undergo thermal decomposition, releasing nitrogen gas and forming a reactive nitrene intermediate. This property is exploited in the field of energetic materials. mdpi.com
The following table provides a direct comparison of the reactivity profiles.
| Reactive Site | Reaction Type | Reactivity in Ethyl Acetoacetate (EAA) | Reactivity in this compound |
| α-Methylene Protons | Deprotonation / Alkylation | High. Forms a stable enolate, readily alkylated. vedantu.com | Present. Can be deprotonated and alkylated. |
| Ester Group | Hydrolysis / Transesterification | Undergoes hydrolysis to a β-keto acid or transesterification with other alcohols. wikipedia.org | Undergoes similar hydrolysis and transesterification reactions. |
| Ketone Group | Condensation | Can participate in condensation reactions to form heterocycles. britannica.com | Can participate in similar condensation reactions. |
| Functional Group | Cycloaddition | Not applicable. | High. The azide group readily undergoes [3+2] cycloaddition with alkynes (Click Chemistry). |
| Functional Group | Reduction | The ketone can be reduced to a secondary alcohol. wikipedia.org | The azide can be selectively reduced to a primary amine. |
| Functional Group | Thermal Decomposition | Stable under normal heating. | Decomposes upon heating to release N₂ and form a nitrene intermediate. mdpi.com |
Advanced Functionalized Azido-Ether Derivatives (e.g., Polyethylene Glycol (PEG) Linked Azides)
The azido-ether moiety, as seen in this compound, is a key functional group in more complex and advanced derivatives. A prominent class of such molecules is azido-terminated Polyethylene Glycol (PEG). PEG derivatives are widely used in biomedical applications to improve the pharmacological properties of molecules, a process known as PEGylation. nih.gov
The synthesis of azido-PEG typically involves the modification of a terminal hydroxyl group of a PEG chain. For instance, a hydroxyl group can be converted to a good leaving group (like a mesylate or tosylate) and then displaced by a nucleophilic azide source, such as sodium azide. mdpi.commdpi.com This yields a PEG chain with a terminal azide group, ready for further functionalization.
These advanced derivatives are prized for their role in "click" chemistry. The terminal azide allows for the efficient and specific conjugation of the PEG chain to molecules containing an alkyne group. acs.org This has been instrumental in creating:
PEGylated proteins and peptides: Enhancing their stability, solubility, and circulation half-life. nih.gov
Drug delivery systems: Forming hydrogels or modifying liposomes and micelles for targeted drug release. nih.govmdpi.com
Surface modification: Grafting PEG chains onto surfaces to prevent non-specific protein adsorption. researchgate.net
Beyond PEG, other advanced azido-ether derivatives include energetic plasticizers like 1,2,8,9-tetraazido-4,6-dioxol-nonane (TADONA), which contains multiple azido-ether functionalities to enhance the energetic properties of polymer binders like glycidyl (B131873) azide polymer (GAP). rsc.org
| Derivative Name | Description | Key Features | Applications |
| Azido-PEG-Amine | A heterobifunctional PEG with a terminal azide at one end and an amine at the other. acs.org | Contains two distinct reactive handles for orthogonal conjugation strategies. | Bioconjugation, drug delivery, creating complex polymer architectures. acs.orgresearchgate.net |
| Azido-PEG-Carboxylic Acid | A heterobifunctional PEG with terminal azide and carboxylic acid groups. acs.org | Allows for conjugation via click chemistry (azide) and amide bond formation (acid). | Attaching to amine-containing biomolecules, surface functionalization. acs.org |
| 1,2,8,9-tetraazido-4,6-dioxol-nonane (TADONA) | A small molecule containing four azido groups and two ether linkages within a nonane (B91170) backbone. rsc.org | High nitrogen content, good thermal stability, and excellent low-temperature properties. | Energetic plasticizer for glycidyl azide polymer (GAP) based propellants. rsc.org |
| Azido-Functionalized Phosphazenes | Cyclic phosphazene trimers with azido side groups and alkoxy cosubstituents. nih.gov | Can undergo nitrene insertion and Staudinger reactions for further functionalization. | Intermediates for creating functionalized inorganic-organic hybrid polymers. nih.gov |
Analogues as Intermediates in Target Molecule Synthesis
Analogues of this compound are highly valuable as intermediates in the synthesis of diverse target molecules, leveraging the combined reactivity of the acetoacetate and azide functionalities.
The acetoacetic ester portion serves as a versatile building block for carbon-carbon bond formation. Following the classic acetoacetic ester synthesis, the active methylene group can be alkylated one or two times. Subsequent acidic hydrolysis and decarboxylation yield substituted ketones, while saponification without decarboxylation can lead to substituted acetic acids. wordpress.comyoutube.com This pathway allows for the construction of a wide variety of ketone structures.
The azide functionality provides a gateway to nitrogen-containing compounds. As previously noted, its most prominent use is in click chemistry to form 1,2,3-triazoles. nih.gov These triazole rings are stable, aromatic, and can act as linkers in larger molecules, finding use in medicinal chemistry as pharmacologically active compounds. nih.gov For example, α-azido ketones react with terminal alkynes to produce triazolyl ketone derivatives that have shown anti-proliferative activities. nih.gov
Furthermore, the reduction of the azide to an amine opens up another avenue of synthesis. For instance, α-azido ketones can be reduced to α-amino ketones, which are themselves important precursors for the synthesis of heterocycles like pyrazines. nih.gov
The dual functionality of these analogues makes them powerful intermediates for creating target molecules with distinct domains. One part of a target molecule can be built onto an alkyne and another onto the acetoacetate-derived enolate. The two fragments can then be joined using a click reaction, providing a modular and efficient approach to complex molecule synthesis. This strategy is particularly useful in creating bioconjugates, where a PEG-azide linker might be clicked onto a molecule containing an alkyne. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
